Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of butanedioic acid, featuring a hydroxyl group and an isopropyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate can be synthesized through esterification reactions involving butanedioic acid derivatives. One common method involves the reaction of (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Lacks the hydroxyl and isopropyl groups, making it less reactive in certain chemical reactions.
Dimethyl (2S)-2-hydroxybutanedioate: Similar structure but without the isopropyl group, affecting its steric and electronic properties.
Dimethyl (2S)-2-(propan-2-yl)butanedioate:
Uniqueness
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
90139-09-6 |
---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
dimethyl (2S)-2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3/t9-/m0/s1 |
InChI Key |
OQIDMHZJNDYZLB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@](CC(=O)OC)(C(=O)OC)O |
Canonical SMILES |
CC(C)C(CC(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.